2-Propenamide, N-(6-aminohexyl)-2-methyl-
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Overview
Description
2-Propenamide, N-(6-aminohexyl)-2-methyl- is an organic compound with the molecular formula C9H18N2O It is a derivative of propenamide, characterized by the presence of an aminohexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(6-aminohexyl)-2-methyl- typically involves the reaction of 2-propenamide with 6-aminohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-(6-aminohexyl)-2-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(6-aminohexyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Propenamide, N-(6-aminohexyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a crosslinking agent in various materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(6-aminohexyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N-(6-aminohexyl)-: Lacks the methyl group, resulting in different chemical properties.
2-Propenamide, N-(6-aminohexyl)-2-ethyl-: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
2-Propenamide, N-(6-aminohexyl)-2-methyl- is unique due to the presence of both the aminohexyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and in biological research.
Properties
CAS No. |
65915-97-1 |
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Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-9(2)10(13)12-8-6-4-3-5-7-11/h1,3-8,11H2,2H3,(H,12,13) |
InChI Key |
VKFFWRNLDPAXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCN |
Origin of Product |
United States |
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